molecular formula C9H6N4 B2641578 4-Aminoquinazoline-8-carbonitrile CAS No. 2288709-19-1

4-Aminoquinazoline-8-carbonitrile

Cat. No.: B2641578
CAS No.: 2288709-19-1
M. Wt: 170.175
InChI Key: WEZYVZZEECYURX-UHFFFAOYSA-N
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Description

4-Aminoquinazoline-8-carbonitrile is a heterocyclic organic compound that is commonly used in scientific research and industry. It has a molecular weight of 170.17 .


Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves several key methods, including the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6N4 . The InChI code for this compound is 1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H, (H2,11,12,13) .


Chemical Reactions Analysis

4-Aminoquinazoline derivatives have been used to create many kinase inhibitors in recent years . They have been demonstrated as specific kinase inhibitors, including tyrosine kinase .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.17 .

Scientific Research Applications

Synthesis of Radiolabeled Compounds

4-Aminoquinazolines, including derivatives similar to 4-Aminoquinazoline-8-carbonitrile, have been utilized in the synthesis of carbon-14 labeled compounds. These labeled compounds are essential for pharmacological and environmental studies, enabling researchers to track the distribution and degradation of substances in biological systems and the environment. For instance, Saemian et al. (2009) prepared carbon-14 labeled 4-aminoquinazolines using rapid, one-pot procedures, highlighting the compound's utility in creating radiolabeled molecules for diverse research applications (Saemian, Arjomandi, & Shirvani, 2009).

Development of Fluorescent Compounds

The compound has found applications in the development of new fluorescent materials. Singh et al. (2017) synthesized a new fluorescent derivative containing a triazole moiety, exploring its structural, spectroscopic, and photophysical properties. This research demonstrates the potential of this compound derivatives in creating fluorescent probes and materials with applications in bioimaging and sensors (Singh, Singh, & Khurana, 2017).

Green Chemistry and Catalysis

In the realm of green chemistry, derivatives of this compound have been employed as intermediates in catalytic reactions involving carbon dioxide. Patil et al. (2009) reported on the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst. This work underscores the role of this compound derivatives in fostering environmentally friendly synthetic methodologies (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Corrosion Inhibition

Research has also explored the use of quinoline derivatives, akin to this compound, as corrosion inhibitors. Singh et al. (2016) investigated the corrosion mitigation effects of quinoline derivatives on mild steel in an acidic medium, revealing the compound's potential in protecting industrial materials from corrosion. This highlights another facet of the compound's application in materials science and engineering (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

Target of Action

The primary targets of 4-Aminoquinazoline-8-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .

Mode of Action

This compound interacts with its targets by binding at the active site of VEGFR-2 kinase and Histone Deacetylase-Like Protein (HDLP) . This binding inhibits the phosphorylation of EGFR tyrosine kinase, an essential step for the growth of human cancers .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway governs cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the inhibition of this pathway by this compound can lead to the suppression of these cellular processes .

Pharmacokinetics

It’s known that the compound is stored in refrigerated conditions , which might suggest its stability and potential impact on bioavailability.

Result of Action

This compound has been found to inhibit the growth, proliferation, migration, and invasion of cancer cells . Moreover, it induces cancer cell apoptosis via the mitochondrial pathway and induces G0/G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Additionally, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can impact the compound’s action .

Properties

IUPAC Name

4-aminoquinazoline-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYVZZEECYURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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